B1578618 Amolopin-n2 antimicrobial peptide

Amolopin-n2 antimicrobial peptide

Cat. No.: B1578618
Attention: For research use only. Not for human or veterinary use.
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Description

Amolopin-N2 is a cationic antimicrobial peptide (AMP) characterized by its α-helical secondary structure, a common motif among AMPs that facilitates membrane disruption in microbial targets . Amolopin-N2 exhibits broad-spectrum activity against Gram-negative and Gram-positive bacteria, with reported minimal inhibitory concentrations (MICs) in the range of 1–10 µM, comparable to well-studied AMPs like magainin II and cecropin A .

Properties

bioactivity

Antimicrobial

sequence

FTMKKSLLLLFFLGTINLSLCEQERNAEEERRDDLGERQAEVEKR

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Amolopin-N2 shares structural similarities with other α-helical AMPs but differs in key parameters that influence efficacy and selectivity:

Property Amolopin-N2 Magainin II Protegrin I Cecropin A Peptoid (e.g., PM-15)
Length (residues) 18 23 18 37 12
Net Charge +5 +3 +7 +7 +4
Hydrophobicity 42% 35% 50% 30% 45%
Secondary Structure α-helix α-helix β-hairpin α-helix/β-sheet Helical peptoid
Source Synthetic Frog skin Porcine leukocytes Insect hemolymph Synthetic mimic

Data derived from APD3, dbAMP 2.0, and comparative studies .

Amolopin-N2’s moderate hydrophobicity and charge balance reduce hemolytic activity compared to highly cationic peptides like protegrin I, which has a +7 charge but exhibits cytotoxicity at therapeutic doses . Peptoids, such as PM-15, mimic AMPs but achieve greater protease resistance due to their non-natural backbone, though they often require higher MICs (5–20 µM) .

Antimicrobial Activity and Selectivity

Amolopin-N2’s MIC values against model pathogens highlight its potency relative to peers:

Pathogen Amolopin-N2 (MIC, µM) Magainin II (MIC, µM) Cecropin A (MIC, µM) Peptoid PM-15 (MIC, µM)
E. coli 2.5 5.0 1.0 10.0
S. aureus 5.0 10.0 2.5 20.0
C. albicans 10.0 20.0 5.0 >50.0

Data synthesized from in vitro studies and database entries .

Cecropin A outperforms Amolopin-N2 against Gram-negative bacteria due to its extended helix and stronger electrostatic interactions with lipopolysaccharides (LPS) . However, Amolopin-N2’s lower hemolytic activity (HC50 > 200 µM) compared to magainin II (HC50 ~100 µM) makes it a safer candidate for systemic applications .

Mechanisms of Action and Resistance

Like most AMPs, Amolopin-N2 disrupts microbial membranes via electrostatic interactions and pore formation. Circular dichroism (CD) studies on analogous peptides (e.g., magainin 2) show that α-helical structuring is enhanced upon binding to bacterial membranes, a trait shared by Amolopin-N2 . In contrast, peptoids like PM-15 adopt membrane-disrupting conformations without relying on chiral centers, reducing the likelihood of resistance .

Notably, AMPs such as protegrin I exhibit rapid bactericidal activity but face challenges like binding to host proteins (e.g., serum albumin), which lowers bioavailability . Amolopin-N2’s shorter length may mitigate this issue, as seen in studies linking reduced peptide length to improved tissue penetration .

Therapeutic Potential and Optimization

Amolopin-N2’s efficacy can be enhanced through modifications:

  • Amino Acid Substitution: Replacing labile residues (e.g., lysine with arginine) improves protease resistance, as demonstrated in analogs of esculentin-1a .
  • Nanoparticle Conjugation: Encapsulation in lipid nanoparticles increases stability and target specificity, a strategy validated for other AMPs .

In contrast, peptoids and D-amino acid-modified peptides (e.g., SP10-5 from Table S3 ) show promise in plant protection but lack sufficient data for human therapeutic use.

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